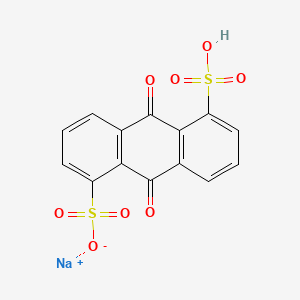
9,10-Dihydro-9,10-dioxoanthracene-1,5-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-9,10-dioxoanthracene-1,5-disulphonic acid, sodium salt: is a chemical compound with the molecular formula C14H6Na2O8S2 . It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 1 and 5 positions of the anthracene ring system. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Anthracene: One common method involves the oxidation of anthracene using chromium (VI) as the oxidant.
Friedel-Crafts Reaction: Another method involves the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3).
Diels-Alder Reaction: The Diels-Alder reaction between naphthoquinone and butadiene, followed by oxidative dehydrogenation, is another route to synthesize anthraquinone derivatives.
Industrial Production Methods: Industrial production methods for 9,10-Dihydro-9,10-dioxoanthracene-1,5-disulphonic acid, sodium salt often involve large-scale oxidation reactions using chromium (VI) or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Chromium (VI), potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents can be employed for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction Products: Hydroquinone derivatives such as 9,10-dihydroxyanthracene.
Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.
Scientific Research Applications
Chemistry:
Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes and pigments.
Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-dioxoanthracene-1,5-disulphonic acid, sodium salt involves its interaction with molecular targets such as enzymes and cellular pathways. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting cellular processes .
Comparison with Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: This compound has similar structural features but differs in the position of the sulfonic acid groups.
Anthraquinone-1,5-disulfonic acid sodium salt hydrate: Another similar compound with sulfonic acid groups at different positions.
Uniqueness:
Properties
CAS No. |
22680-92-8 |
|---|---|
Molecular Formula |
C14H7NaO8S2 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
sodium;9,10-dioxo-5-sulfoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
InChI Key |
BTSHTKNKUAJMAD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



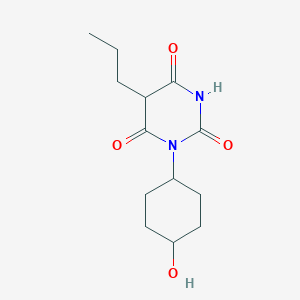
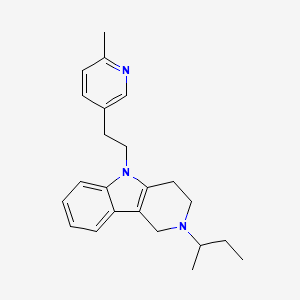
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)

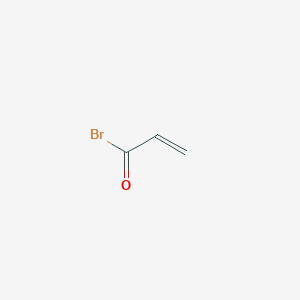
![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)
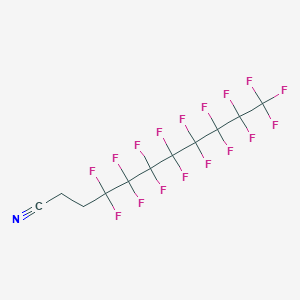
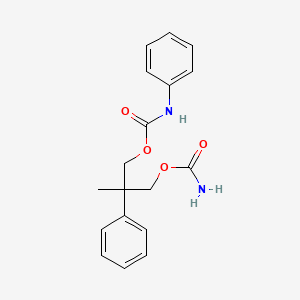

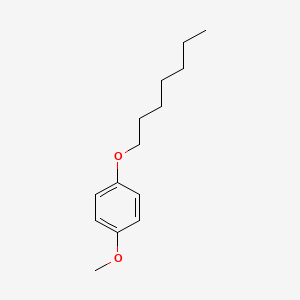
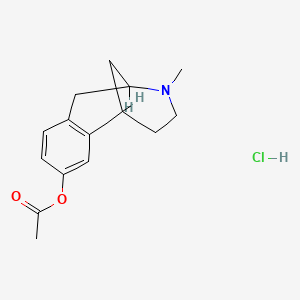
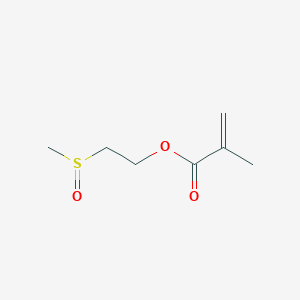
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
